5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of an organic compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactions of an organic compound are studied to understand its reactivity. This involves investigating how the compound reacts with different reagents and under different conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties are determined using a variety of experimental techniques .Scientific Research Applications
Synthesis and Antipathogenic Activity
Research on acylthioureas, including derivatives similar to the specified compound, has shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These bacteria are known for their ability to form biofilms, which are resistant to conventional antibiotics. The study demonstrated the potential of these derivatives as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Novel Non-Peptide CCR5 Antagonists
Benzamide derivatives, including structures related to the specified compound, have been investigated for their role as CCR5 antagonists. CCR5 is a receptor on the surface of white blood cells and is involved in the immune response. The synthesis of these benzamide derivatives and their structural characterization suggest potential applications in the development of therapeutic agents targeting CCR5 for diseases such as HIV (Bi, 2015).
Pharmacologically Active Benzo[b]thiophen Derivatives
The synthesis of derivatives similar to the specified compound has been explored for their pharmacological evaluation. The study focused on the synthesis of benzo[b]thiophen analogues of tryptophan and their derivatives for potential pharmacological uses. This highlights the versatility of such compounds in medicinal chemistry and drug design (Chapman, Scrowston, & Westwood, 1969).
Synthesis and Characterization of Benzofuran Analogues
Another study explored the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, demonstrating the chemical versatility of brominated compounds in synthesizing structures with potential biological activities. These analogues were tested for antimicrobial and pharmacological activities, indicating the broad applicability of such compounds in the development of new therapeutic agents (Parameshwarappa, Basawaraj, & Sushila S.Sangapure, 2008).
Efficient Synthesis Techniques
The research also includes efficient synthesis methods for compounds with similar structural features, highlighting the continuous effort to improve synthetic routes for complex molecules. This area of research is crucial for the development of new drugs and materials, providing insights into more sustainable and cost-effective production methods (Hirokawa, Horikawa, & Kato, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2S/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOHHSBMDIHJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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